PPARα Agonist Potency: A 100-Fold Difference in Cellular Activation vs. Modern Fibrates
Clofibrate's potency as a PPARα agonist is significantly lower than that of later-generation fibrates. In a cell-based transient transfection assay, clofibrate required a 300 μM concentration to activate PPARα, while the synthetic agonist Wy 14,643 achieved activation at 5 μM [1]. More precisely, clofibrate exhibits an EC50 of 55 μM for human PPARα, which is approximately 110-fold less potent than fenofibrate (EC50 ~0.5 μM) based on cross-study data [2][3].
| Evidence Dimension | PPARα Activation Potency (EC50) |
|---|---|
| Target Compound Data | 55 μM (human PPARα) |
| Comparator Or Baseline | Fenofibrate: ~0.5 μM (human PPARα); Wy 14,643: ~0.5 μM (human PPARα) |
| Quantified Difference | Clofibrate is ~110-fold less potent than fenofibrate or Wy 14,643. |
| Conditions | Cell-based transient transfection assay (human PPARα) |
Why This Matters
For in vitro studies, the 100-fold lower potency necessitates the use of significantly higher concentrations of clofibrate, which can introduce solvent toxicity or off-target effects, making newer, more potent fibrates preferable for many assays.
- [1] Forman BM, Chen J, Evans RM. Hypolipidemic drugs, polyunsaturated fatty acids, and eicosanoids are ligands for peroxisome proliferator-activated receptors alpha and delta. Proc Natl Acad Sci U S A. 1997;94(9):4312-4317. View Source
- [2] Willson TM, Brown PJ, Sternbach DD, Henke BR. The PPARs: from orphan receptors to drug discovery. J Med Chem. 2000;43(4):527-550. View Source
- [3] PeptideDB. Clofibrate product database entry: Bioactivity. View Source
